Pelargonidin
Description
Overview of Anthocyanidins: Structure, Classification, and Biological Significance
Anthocyanidins are a major class of polyphenolic secondary metabolites that contribute significantly to the vibrant colors of higher plants. Their basic chemical structure is the flavylium (B80283) ion, which consists of a C6-C3-C6 skeleton, comprising two aromatic rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring containing an oxygen atom.
Anthocyanidins are classified based on the substitution patterns of hydroxyl (-OH) and methoxyl (-OCH3) groups on the B-ring. The six most common anthocyanidins found in nature are cyanidin (B77932), delphinidin (B77816), malvidin, peonidin, petunidin, and pelargonidin. The specific arrangement of these substituents dictates the light-absorbing properties of the molecule and, consequently, its color.
In their natural state within plants, anthocyanidins are typically found as glycosides, known as anthocyanins. The attachment of one or more sugar moieties to the anthocyanidin backbone increases their stability and water solubility. Further acylation with aliphatic or aromatic acids can also occur, leading to a vast diversity of anthocyanin structures.
The biological significance of anthocyanidins in plants is multifaceted. They play a crucial role in attracting pollinators and seed dispersers through vibrant coloration. Furthermore, they are involved in protecting plants from various environmental stressors, including UV radiation and pathogens. From a human health perspective, anthocyanidins are recognized for their potent antioxidant properties and are being investigated for a range of potential health benefits.
Unique Position of this compound Among Major Anthocyanidins
This compound is distinguished from other common anthocyanidins by the hydroxylation pattern of its B-ring, which contains a single hydroxyl group at the 4' position. This structural simplicity has a profound impact on its chemical properties and the color it imparts.
The singular hydroxyl group on the B-ring of this compound results in a characteristic orange to red-orange hue, which is distinct from the reddish-purple of cyanidin (two hydroxyl groups) and the blue-red of delphinidin (three hydroxyl groups). This makes this compound a key contributor to the orange and scarlet colors seen in many flowers and fruits.
From a biochemical standpoint, the biosynthesis of this compound represents a fundamental branch of the anthocyanin pathway. Its precursor, dihydrokaempferol (B1209521), can be hydroxylated to form the precursors of cyanidin and delphinidin. Therefore, the regulation of the enzymes that catalyze these hydroxylation steps is a critical determinant of the final anthocyanidin profile in a plant.
This compound is abundant in a variety of dietary sources, including strawberries, raspberries, radishes, and kidney beans. Its presence in these commonly consumed foods makes it a significant component of the human diet and a subject of interest in nutritional science. wikipedia.org
Historical Development and Key Milestones in this compound Research
The scientific investigation of this compound and its derivatives has a rich history intertwined with the broader exploration of plant pigments. One of the earliest significant milestones was the identification of callistephin , the 3-O-glucoside of this compound, in purple-red asters by Richard Willstätter and Ch. L. Burdick in 1917. acs.org
A pivotal moment in understanding the chemical nature of these compounds came in 1928, when British chemists Alexander Robertson and the Nobel laureate Sir Robert Robinson elucidated the structure of callistephin and successfully synthesized it in the laboratory. acs.org Robinson's extensive work on the synthesis of anthocyanins, including pelargonin (this compound-3,5-diglucoside), peonin, and cyanin (B1213888) chlorides, laid the groundwork for the chemical understanding of this class of pigments. rsc.orgrsc.org His development of systematic methods for the rapid identification of anthocyanins in the 1930s was instrumental in advancing the field. researchgate.net
These early structural and synthetic studies were crucial for establishing the fundamental chemistry of this compound and its glycosides, paving the way for future research into its biosynthesis, genetics, and biological functions.
Contextualizing this compound in Contemporary Phytochemical and Life Sciences Research
In the modern scientific landscape, this compound continues to be a molecule of significant interest across various disciplines. In phytochemistry, research is ongoing to identify and quantify this compound derivatives in a wide array of plant species, contributing to a deeper understanding of plant biodiversity and chemotaxonomy. nih.gov
In the life sciences, the biological activities of this compound are a major focus. Its potent antioxidant properties are well-documented, and studies are exploring its potential roles in human health. taylorandfrancis.com Research has investigated its anti-inflammatory effects and its potential mechanisms of action in cellular processes. researchgate.net Furthermore, the potential of this compound in the context of chronic diseases is an active area of investigation. researchgate.net
Recent advancements in metabolic engineering have also highlighted the potential for producing this compound and its glycosides in microbial systems, which could provide a sustainable source of these compounds for various applications, including as natural food colorants and for nutraceutical purposes. The strawberry-derived this compound has even been shown to enable the oral delivery of therapeutic proteins. pnas.org
The ongoing research into this compound underscores its continued importance as a model compound for understanding anthocyanin chemistry and biochemistry, and as a promising natural product with potential applications in food science, nutrition, and medicine.
Interactive Data Tables
Table 1: Comparison of Major Anthocyanidins
| Anthocyanidin | B-Ring Substitution | Color |
| This compound | 4'-OH | Orange-Red |
| Cyanidin | 3',4'-di-OH | Red-Magenta |
| Delphinidin | 3',4',5'-tri-OH | Blue-Red |
| Peonidin | 3'-OCH3, 4'-OH | Cherry Red |
| Petunidin | 3'-OCH3, 4',5'-di-OH | Dark Red/Purple |
| Malvidin | 3',5'-di-OCH3, 4'-OH | Purple |
Table 2: Key Enzymes in the this compound Biosynthesis Pathway
| Enzyme | Abbreviation | Function |
| Chalcone (B49325) Synthase | CHS | Catalyzes the initial step in flavonoid biosynthesis. |
| Chalcone Isomerase | CHI | Isomerizes chalcone to naringenin (B18129). |
| Flavanone (B1672756) 3-Hydroxylase | F3H | Converts naringenin to dihydrokaempferol. |
| Dihydroflavonol 4-Reductase | DFR | Reduces dihydrokaempferol to leucothis compound (B191709). |
| Anthocyanidin Synthase | ANS | Converts leucothis compound to this compound. |
| UDP-glucose:flavonoid 3-O-glucosyltransferase | UF3GT | Glycosylates this compound to form this compound-3-glucoside. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-7H,(H3-,16,17,18,19)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFMGWDSJLBXDZ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134-04-3 (chloride) | |
| Record name | Pelargonidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007690519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40861793 | |
| Record name | Pelargonidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pelargonidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7690-51-9 | |
| Record name | Pelargonidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7690-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pelargonidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007690519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelargonidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pelargonidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 350 °C | |
| Record name | Pelargonidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Pelargonidin
Elucidation of the Core Phenylpropanoid and Flavonoid Biosynthetic Pathways
The journey to pelargonidin begins with the general phenylpropanoid pathway, which itself originates from primary metabolism, specifically the shikimate pathway. Phenylalanine, an amino acid synthesized via the shikimate pathway, serves as the initial precursor nih.govontosight.aifrontiersin.orgmdpi.comuvic.cawikipedia.orgfrontiersin.org. The phenylpropanoid pathway converts phenylalanine into a series of phenylpropanoid compounds, with the first committed step catalyzed by phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to trans-cinnamic acid nih.govontosight.aifrontiersin.orguvic.caencyclopedia.pubnih.gov. Subsequently, cinnamic acid is hydroxylated to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 monooxygenase nih.govontosight.aifrontiersin.orguvic.caencyclopedia.pub. The final step in the central phenylpropanoid pathway involves the activation of p-coumaric acid to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) nih.govontosight.aifrontiersin.orguvic.caencyclopedia.pub.
P-coumaroyl-CoA then enters the flavonoid biosynthesis pathway, where it condenses with three molecules of malonyl-CoA (derived from acetyl-CoA) in a reaction catalyzed by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone nih.govwikipedia.orgfrontiersin.orgencyclopedia.pubresearchgate.net. Naringenin chalcone is isomerized by chalcone isomerase (CHI) to naringenin, a flavanone (B1672756) nih.govwikipedia.orgfrontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.orgoup.comresearchgate.net. Naringenin is then hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521) (DHK), which is a critical intermediate and a branching point for various flavonoid subclasses, including anthocyanins nih.govwikipedia.orgfrontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.orgoup.comresearchgate.net.
Enzymatic Steps and Gene Regulation in this compound Biosynthesis
The pathway from dihydroflavonols to anthocyanidins involves several key enzymatic transformations, with specific enzymes dictating the final anthocyanidin structure.
Dihydroflavonol 4-reductase (DFR) is a pivotal enzyme in the anthocyanin branch of the flavonoid pathway frontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.orgoup.comresearchgate.netmdpi.com. DFR catalyzes the reduction of dihydroflavonols, such as dihydrokaempferol (DHK), dihydroquercetin (DHQ), and dihydromyricetin (B1665482) (DHM), to their corresponding leucoanthocyanidins: leucothis compound (B191709), leucocyanidin, and leucodelphinidin, respectively encyclopedia.pubfrontiersin.orgmdpi.com. Leucothis compound is the direct precursor to this compound. Therefore, the activity and substrate specificity of DFR are critical for the production of this compound encyclopedia.pubmdpi.com. Following the formation of leucoanthocyanidins, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), converts them into colored anthocyanidins frontiersin.orgencyclopedia.pubfrontiersin.orgresearchgate.net. This compound is formed from leucothis compound by ANS.
The accumulation of this compound and other anthocyanins is tightly regulated at the transcriptional level by a complex network of regulatory genes frontiersin.orgencyclopedia.pubfrontiersin.orgmdpi.com. The core regulatory complex, often referred to as the MBW complex, consists of members from the MYB (Myeloblastosis), bHLH (basic helix-loop-helix), and WD40 repeat protein families frontiersin.orgencyclopedia.pubfrontiersin.orgmdpi.com. MYB transcription factors, particularly those from the R2R3-MYB subclass, play a crucial role in activating the expression of structural genes in the anthocyanin pathway frontiersin.orgencyclopedia.pubfrontiersin.orgmdpi.com. These MYB proteins, in complex with bHLH and WD40 proteins, bind to the promoter regions of structural genes, thereby controlling their transcription and, consequently, the flux through the pathway leading to anthocyanin accumulation frontiersin.orgencyclopedia.pubfrontiersin.orgmdpi.com. Specific MYB transcription factors are known to confer pathway specificity, influencing the production of different anthocyanidins like this compound encyclopedia.pub.
Branching Pathway Specificity Leading to this compound vs. Other Anthocyanidins
The divergence of the flavonoid pathway to produce different anthocyanidins—this compound, cyanidin (B77932), and delphinidin (B77816)—is primarily determined by the hydroxylation status of the B-ring of the dihydroflavonol precursors mdpi.comfrontiersin.org. This compound is the least hydroxylated anthocyanidin, characterized by a single hydroxyl group at the 4'-position of the B-ring frontiersin.org. Cyanidin has an additional hydroxyl group at the 3'-position, and delphinidin has hydroxyl groups at both the 3'- and 5'-positions mdpi.comfrontiersin.org.
The enzymes responsible for these hydroxylation steps are flavonoid 3′-hydroxylase (F3′H) and flavonoid 3′,5′-hydroxylase (F3′5′H) frontiersin.orgencyclopedia.pubfrontiersin.orgmdpi.com. Dihydrokaempferol (DHK), which lacks B-ring hydroxylation, is the direct precursor for this compound synthesis frontiersin.orgencyclopedia.pubmdpi.comfrontiersin.org. DHK is converted to leucothis compound by DFR. If F3′H is active, it hydroxylates DHK to dihydroquercetin (DHQ), which then leads to cyanidin after reduction by DFR and conversion by ANS frontiersin.orgencyclopedia.pubfrontiersin.orgmdpi.com. If F3′5′H is active, it hydroxylates DHK or DHQ to dihydromyricetin (DHM) or dihydroquercetin, respectively, leading to delphinidin encyclopedia.pubfrontiersin.org. Therefore, the expression levels and activity of F3′H and F3′5′H, in conjunction with DFR, precisely dictate the type of anthocyanidin synthesized, with a higher flux towards this compound occurring when F3′H and F3′5′H activities are low or absent, and DFR acts primarily on DHK mdpi.comfrontiersin.org.
Subcellular Localization and Compartmentation in this compound Biosynthesis
The enzymes involved in the phenylpropanoid and flavonoid biosynthetic pathways are known to be organized into multi-enzyme complexes, often associated with cellular membranes, which facilitates metabolic channeling and efficient product synthesis frontiersin.orgfrontiersin.org. Specifically, enzymes of the general phenylpropanoid pathway, such as PAL and C4H, have been shown to colocalize in the endoplasmic reticulum (ER) frontiersin.org. Subsequent enzymes in the flavonoid pathway, including CHS, CHI, F3H, F3′H, F3′5′H, and DFR, are generally localized within the cytoplasm or associated with the ER frontiersin.org. The final steps of anthocyanin synthesis, including the conversion of anthocyanidins to anthocyanins via glycosylation by UDP-glucose:anthocyanidin 3-O-glucosyltransferase (UFGT) and further modifications, occur in the ER frontiersin.orgencyclopedia.pub. The colored anthocyanins are then transported and stored in the vacuole, where they exert their pigmentary functions encyclopedia.pub.
Environmental and Developmental Factors Influencing this compound Biosynthetic Flux
The biosynthesis and accumulation of this compound are significantly influenced by both environmental cues and developmental signals within the plant mdpi.comencyclopedia.pubd-nb.info. Light is a critical environmental factor that strongly induces the expression of genes involved in anthocyanin biosynthesis, thereby promoting accumulation encyclopedia.pub. Plants also upregulate the phenylpropanoid pathway, including this compound synthesis, as a protective mechanism against various abiotic stresses such as UV irradiation, drought, high salinity, and low temperatures mdpi.comencyclopedia.pub. These compounds can act as antioxidants, scavenging reactive oxygen species (ROS) generated under stress conditions, and as UV protectants mdpi.comencyclopedia.pub.
Developmental stage also plays a role. For instance, studies have observed a correlation between the decrease of this compound derivatives in maturing petals and the increase of other compounds, suggesting a programmed temporal regulation of the pathway during plant development d-nb.info. This dynamic regulation ensures that pigment production is optimized for specific developmental phases and environmental conditions.
Natural Distribution and Accumulation Patterns of Pelargonidin and Its Glycosides
Taxonomic Distribution Across Plant Kingdoms and Specific Plant Families
Pelargonidin and its derivatives are widespread throughout the plant kingdom, particularly in angiosperms. researchgate.net Their distribution is not uniform, with certain plant families being particularly rich in these pigments. The name "this compound" itself is derived from Pelargonium, the genus of geraniums, which are well-known for their vibrant red flowers containing this compound. thepharmajournal.com
Several key plant families are known to accumulate significant amounts of this compound:
Rosaceae: This family includes many familiar fruits where this compound is a key pigment, such as strawberries (Fragaria x ananassa) and raspberries (Rubus idaeus). wikipedia.org Red and pink roses (Rosa) also derive their coloration from this anthocyanidin. wikipedia.org
Geraniaceae: As the etymological source of the name, red geraniums (Pelargonium species) are rich in this compound. wikipedia.orgthepharmajournal.com
Araceae: In the genus Philodendron, this compound is the main pigment responsible for the red color in the spathes. wikipedia.org
Myrsinaceae: The orange flowers of the blue pimpernel (Anagallis monelli) contain high concentrations of this compound. wikipedia.org
Solanaceae: Certain members of this family, which includes petunias, can produce this compound-based pigments. thepharmajournal.com
Brassicaceae: The characteristic color of red radishes (Raphanus sativus) is due to this compound glycosides. wikipedia.orgmdpi.com
Fabaceae: this compound is found in large amounts in the seed coats of kidney beans (Phaseolus vulgaris). wikipedia.org
Punicaceae: Pomegranate (Punica granatum) flowers and fruits contain this compound glycosides. wikipedia.orgimpactfactor.org
Table 1: Taxonomic Distribution of this compound
| Plant Family | Representative Genera/Species |
|---|---|
| Rosaceae | Fragaria (Strawberry), Rubus (Raspberry), Rosa (Rose) |
| Geraniaceae | Pelargonium (Geranium) |
| Araceae | Philodendron |
| Myrsinaceae | Anagallis monelli (Blue Pimpernel) |
| Brassicaceae | Raphanus sativus (Radish) |
| Fabaceae | Phaseolus vulgaris (Kidney Bean) |
Intra-plant Distribution: Occurrence in Fruits, Flowers, Leaves, and Roots
This compound is synthesized and accumulated in various plant tissues, where it serves functions related to pollination, seed dispersal, and protection from environmental stressors. researchgate.netnih.gov The specific location of the pigment within the plant is genetically determined and can be highly tissue-specific. juniperpublishers.com
Flowers: Flowers are a primary site of this compound accumulation, where its orange-to-red hues attract pollinators. nih.gov It is a key pigment in the petals of red geraniums, orange-flowered gentian (Gentiana lutea var. aurantiaca), and red-purple morning glories (Ipomoea purpurea). wikipedia.orgnih.govresearchgate.net
Fruits: Many fruits owe their red coloration to this compound. It is abundant in berries like ripe strawberries and raspberries. wikipedia.org It is also present in pomegranates, plums, cranberries, and chokeberries. wikipedia.org In some fruits, the pigments are contained throughout the flesh, while in others, they are localized primarily in the skin. juniperpublishers.com
Leaves: While less common as a primary leaf pigment, this compound can be found in the leaves of some plants, often becoming more visible during autumn senescence when chlorophyll (B73375) degrades. juniperpublishers.com Anthocyanins like this compound in leaves are thought to offer protection against stressors such as high light and cold temperatures. nih.gov
Roots and Tubers: this compound is responsible for the red color of certain root vegetables, most notably the red radish. wikipedia.org Its presence in underground storage organs is less common than in aerial parts of the plant.
Other Tissues: The compound can also be found in other tissues, such as the seed coats of kidney beans. wikipedia.org
Factors Modulating this compound Content in Plant Tissues
The concentration of this compound in plant tissues is not static but is influenced by a combination of genetic and environmental factors. nih.gov
Cultivar: Genetic differences between cultivars of the same species can lead to significant variations in this compound content. For instance, studies within the genus Fragaria (strawberry) have shown that different accessions and cultivars possess widely varying levels of this compound. researchgate.netishs.org
Ripeness: The process of fruit ripening is often associated with a dramatic increase in anthocyanin synthesis. In strawberries, this compound content rises significantly as the fruit matures, which serves as a visual cue for seed-dispersing animals. researchgate.netishs.org
Environmental Stress: Abiotic stressors can modulate the production of anthocyanins, including this compound. High light intensity and UV radiation are known to stimulate anthocyanin synthesis, which is believed to protect the plant's photosynthetic apparatus from photo-oxidative damage. juniperpublishers.com Temperature also plays a role, with cooler temperatures sometimes enhancing pigment accumulation. nih.gov Drought stress, often coupled with high light, can also lead to increased anthocyanin levels in leaves. juniperpublishers.com
Glycosylation and Acylation Profiles of this compound in Natural Sources
In nature, this compound rarely exists in its free aglycone form. It is typically found as a glycoside, meaning it is attached to one or more sugar molecules. This glycosylation increases the pigment's water solubility and stability, allowing it to be stored in the cell vacuole. researchgate.net
The most common sugar attached is glucose, forming this compound-3-glucoside (also known as callistephin). wikipedia.org Sugars can also be attached at other positions, such as the 5-position, to form derivatives like this compound-3,5-O-diglucoside. impactfactor.orgnih.gov Other common sugar moieties include rutinose, galactose, and arabinose. nih.govresearchgate.net
To further increase chemical diversity and stability, these glycosides can be acylated. nih.gov This involves the esterification of the sugar's hydroxyl groups with organic acids. mdpi.com Acylating groups can be aliphatic (e.g., malonic acid) or aromatic (e.g., p-coumaric, caffeic, and ferulic acids). mdpi.comnih.govnih.gov Acylated anthocyanins, such as those found in red radish and certain Ipomoea flowers, often exhibit enhanced stability against light and heat. mdpi.comresearchgate.net
Chemodiversity of this compound Derivatives in Nature
The processes of glycosylation and acylation generate a vast array of this compound derivatives, contributing to the chemodiversity observed in the plant kingdom. The specific combination of sugars and acyl groups attached to the this compound backbone is often species- or even cultivar-specific.
For example, in the petals of the orange-flowered gentian, multiple this compound glycosides have been identified, including this compound 3-O-glucoside, this compound 3,5-O-diglucoside, and this compound 3-O-rutinoside. nih.gov The red-purple flowers of the morning glory cultivar 'Violet' contain even more complex structures, with this compound 3-sophoroside-5-glucoside acylated with caffeic acid and/or glucosylcaffeic acids. researchgate.net Similarly, the pigments in red radish are complex this compound glycosides acylated with acids such as p-coumaric and ferulic acid. mdpi.com This structural diversity not only influences the precise color and stability of the pigment but is also crucial for the plant's ecological interactions and resilience.
Table 2: Examples of Natural this compound Derivatives
| Derivative Name | Base Structure | Common Natural Source(s) |
|---|---|---|
| This compound 3-O-glucoside (Callistephin) | This compound + 1 Glucose | Strawberry, Geranium |
| This compound 3,5-O-diglucoside | This compound + 2 Glucose | Pomegranate Flower, Gentian |
| This compound 3-O-rutinoside | This compound + 1 Rutinose | Strawberry, Gentian |
| This compound 3-sophoroside-5-glucoside | This compound + Sophorose + Glucose | Morning Glory (Ipomoea) |
Biological Activities and Mechanistic Insights of Pelargonidin in Vitro and Non Human in Vivo Studies
Antioxidant Mechanisms and Reactive Species Modulation
Pelargonidin exhibits substantial antioxidant activity through multiple pathways, including direct scavenging of free radicals and the enhancement of the body's intrinsic antioxidant defense systems.
This compound is a potent scavenger of various reactive oxygen species (ROS) and free radicals. Its chemical structure, featuring hydroxyl groups, allows it to donate electrons to stabilize free radicals, thereby terminating chain reactions that lead to cellular damage.
DPPH and ABTS Radical Scavenging: this compound has demonstrated significant efficacy in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radicals. Studies have quantified its scavenging potential with specific EC50 (half-maximal effective concentration) values, indicating the concentration required to neutralize 50% of the free radicals. For instance, this compound showed an EC50 value of 5.25 µM for DPPH• scavenging mdpi.com.
Superoxide (B77818) and Hydrogen Peroxide Scavenging: Beyond DPPH and ABTS, this compound effectively neutralizes other ROS, such as superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂). Research indicates that this compound scavenges O₂•⁻ with an ID50 (half-maximal inhibitory concentration) of 456 µM and inhibits H₂O₂-induced lipid peroxidation with an ID50 of 85 µM acs.org. These findings underscore its broad-spectrum free radical neutralizing capacity.
Table 1: Free Radical Scavenging Activity of this compound
| Radical Species | Assay Type | EC50/ID50 Value | Reference |
| DPPH• | Scavenging | 5.25 µM | mdpi.com |
| ABTS•+ | Scavenging | Not specified | mdpi.com |
| O₂•⁻ | Scavenging | 456 µM | acs.org |
| H₂O₂ | Lipid Peroxidation Inhibition | 85 µM | acs.org |
This compound also exerts indirect antioxidant effects by upregulating the activity and expression of endogenous antioxidant enzymes. These enzymes are crucial for cellular defense against oxidative stress.
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx): Studies have shown that this compound can restore or increase the levels and activity of key antioxidant enzymes. For example, in a mouse model of sepsis-induced renal injury, this compound treatment markedly enhanced the antioxidant defense system by restoring the levels of SOD, GSH-Px, and catalase in kidney tissues nih.gov. Similarly, in models of oxidative stress, this compound pretreatment has been observed to prevent the decrease in CAT, SOD, and GPx enzyme activities and maintain glutathione levels, which are vital for cellular protection frontiersin.org. This compound has also been shown to increase serum catalase and glutathione levels, contributing to its indirect antioxidant effects nih.gov.
Table 2: Modulation of Endogenous Antioxidant Enzymes by this compound
| Enzyme/Molecule | Model/Condition | Observed Effect | Reference |
| SOD | Sepsis-induced renal injury (mice) | Restoration/Enhancement | nih.gov |
| Catalase | Sepsis-induced renal injury (mice) | Restoration/Enhancement | nih.gov |
| GSH-Px | Sepsis-induced renal injury (mice) | Restoration/Enhancement | nih.gov |
| CAT | Citrinin-induced oxidative stress (HepG2 cells) | Restoration/Prevention of decrease | frontiersin.org |
| SOD | Citrinin-induced oxidative stress (HepG2 cells) | Restoration/Prevention of decrease | frontiersin.org |
| GPx | Citrinin-induced oxidative stress (HepG2 cells) | Restoration/Prevention of decrease | frontiersin.org |
| Glutathione | Citrinin-induced oxidative stress (HepG2 cells) | Restoration/Prevention of decrease | frontiersin.org |
| Catalase | Spinal cord injury (rats) | Increased serum levels | nih.gov |
| Glutathione | Spinal cord injury (rats) | Increased serum levels | nih.gov |
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway is a master regulator of cellular defense against oxidative stress and inflammation. This compound has been identified as an activator of this critical pathway.
Mechanism of Activation: this compound chloride has been shown to dissociate Nrf2 from its repressor, Kelch-like ECH-associated protein 1 (Keap1). This dissociation allows Nrf2 to translocate into the nucleus, where it binds to the ARE in the promoter regions of cytoprotective genes. This binding initiates the transcription of genes encoding antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase (CAT), and superoxide dismutase (SOD) frontiersin.orgresearchgate.netnih.gov.
Epigenetic Modulation: Further research suggests that this compound can activate the Nrf2-ARE pathway through epigenetic modifications, including decreasing DNA methylation in the Nrf2 promoter region and reducing the expression of methyltransferases (DNMTs) and histone deacetylases (HDACs) researchgate.net. This epigenetic modulation leads to increased expression of Nrf2 downstream target genes like NQO1 and HO-1, thereby enhancing cellular protection researchgate.net. Acetylated this compound-3-O-glucoside also exhibits protectivity against oxidative damage by activating the Nrf2/ARE pathway rsc.org.
Table 3: Nrf2/ARE Pathway Activation by this compound
| Pathway Component | Observed Effect | Model/Condition | Reference |
| Nrf2 | Dissociation from Keap1, nuclear translocation, binding to ARE | Various in vitro models | frontiersin.orgresearchgate.netnih.gov |
| Nrf2 mRNA | Up-regulation | HepG2 cells | nih.gov |
| HO-1 | Increased expression/activity | HepG2 cells, Mouse epidermal cells | nih.govresearchgate.net |
| NQO1 | Increased expression/activity | HepG2 cells, Mouse epidermal cells | nih.govresearchgate.net |
| Nrf2 promoter | Decreased DNA methylation | Mouse epidermal cells | researchgate.net |
| DNMTs/HDACs | Reduced expression | Mouse epidermal cells | researchgate.net |
Anti-inflammatory Pathways and Cytokine Modulation
This compound demonstrates significant anti-inflammatory properties by interfering with key signaling cascades that drive inflammatory responses, particularly by modulating the NF-κB and MAPK pathways.
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a central transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules wikipedia.org. This compound effectively inhibits NF-κB activation.
Inhibition of NF-κB Signaling: this compound has been shown to inhibit the activation of the NF-κB pathway in various cell types and in vivo models. This inhibition often involves preventing the degradation of IκBα, the inhibitory protein that sequets NF-κB in the cytoplasm, thereby blocking the nuclear translocation of NF-κB subunits (like p65) nih.govresearchgate.netnih.govnih.govresearchgate.net.
Reduction of Pro-inflammatory Cytokines: By suppressing NF-κB activation, this compound leads to a significant reduction in the production of key pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) researchgate.netnih.gov. It also reduces the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators of inflammation nih.govnih.gov. For instance, in acrolein-induced inflammation in human umbilical vein endothelial cells (HUVECs), this compound treatment significantly reduced IL-1β, IL-6, IL-8, and TNF-α levels nih.gov.
Table 4: Inhibition of NF-κB Pathway and Cytokine Production by this compound
| Target/Mediator | Observed Effect | Model/Condition | Reference |
| NF-κB | Inhibition of activation | Various in vitro and in vivo models | nih.govnih.govresearchgate.netnih.govresearchgate.net |
| IκBα | Arrest of activation/degradation | LPS-stimulated cells | nih.gov |
| COX-2 | Reduced expression | Acrolein-induced HUVECs | nih.govnih.gov |
| iNOS | Reduced expression | Spinal cord injury model, Acrolein-induced HUVECs | nih.gov |
| IL-1β | Reduction in levels (e.g., from 167.3 pg/mL to 82.3 pg/mL) | Acrolein-induced HUVECs | researchgate.netnih.gov |
| IL-6 | Reduction in levels (e.g., from 618.3 pg/mL to 246.2 pg/mL) | Acrolein-induced HUVECs | researchgate.netnih.gov |
| IL-8 | Reduction in levels (e.g., from 104.6 pg/mL to 70.2 pg/mL) | Acrolein-induced HUVECs | researchgate.netnih.gov |
| TNF-α | Reduction in levels (e.g., from 275.1 pg/mL to 120.8 pg/mL) | Acrolein-induced HUVECs | researchgate.netnih.gov |
| PGE2 | Reduction in levels (e.g., from 224.0 pg/mL to 134.8 pg/mL) | Acrolein-induced HUVECs | researchgate.netnih.gov |
| sPLA2-IIA | Inhibition of LPS-induced expression and activity | HUVECs, Mice | researchgate.net |
Mitogen-activated protein kinases (MAPKs) are crucial signaling molecules involved in cellular responses to various stimuli, including inflammation. This compound has been shown to modulate specific MAPK pathways.
JNK MAPK Pathway: this compound-3-O-glucoside has been observed to inhibit the phosphorylated activation of c-Jun N-terminal kinase (JNK) MAPK in lipopolysaccharide (LPS)-stimulated RAW264.7 cells nih.govresearchgate.net. This inhibition suggests a role for this compound in dampening inflammatory signaling cascades that are mediated by JNK. While other MAPKs like ERK and p38 are also critical in inflammation, specific direct modulatory effects of this compound on these pathways are less detailed in the provided snippets, though some flavonoids are known to influence them nih.gov.
Table 5: Modulation of MAP Kinase Pathways by this compound
| Pathway Component | Observed Effect | Model/Condition | Reference |
| JNK MAPK | Inhibition of phosphorylated activation | LPS-stimulated RAW264.7 cells | nih.govresearchgate.net |
Neuroprotective Mechanisms in Preclinical Models
Modulation of Neurotrophic Factors and Synaptic Plasticity
This compound, as a polyphenol, has shown potential in influencing neurotrophic factors and synaptic plasticity, processes critical for cognitive function and neuronal health. Studies suggest that polyphenols, including this compound, can interact with signaling cascades involved in neurogenesis and synaptic plasticity ocl-journal.orgworktribe.com. Specifically, this compound has been investigated for its effects on brain health, with findings indicating its potential to improve memory deficits and reduce oxidative stress in the hippocampus in animal models of Alzheimer's disease researchgate.netmdpi.com. Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity frontiersin.orgnih.gov. Research indicates that compounds that promote BDNF signaling can enhance synaptic strength and cognitive functions ocl-journal.orgmdpi.com. While direct mechanistic links between this compound and BDNF modulation are still being elucidated, its documented neuroprotective and antioxidant effects nih.govresearchgate.net suggest a potential pathway through which it could support neuronal health and plasticity. This compound's ability to cross the blood-brain barrier further supports its potential role in central nervous system functions researchgate.net.
Cardioprotective and Antithrombotic Mechanisms in Experimental Models
This compound exhibits cardioprotective and antithrombotic properties, contributing to cardiovascular health through various mechanisms. Its antioxidant and anti-inflammatory activities are foundational to these effects, helping to mitigate cellular damage and inflammatory responses implicated in cardiovascular diseases taylorandfrancis.comresearchgate.net.
The antioxidant capacity of this compound, including its ability to scavenge reactive oxygen species (ROS), plays a role in preserving endothelial function taylorandfrancis.com. Healthy endothelial cells are crucial for maintaining vascular tone and preventing the development of atherosclerosis. While specific studies detailing this compound's direct modulation of endothelial function and vascular reactivity are limited, its general protective effects against oxidative stress and inflammation suggest a beneficial impact on the vascular system researchgate.nethmdb.ca.
This compound has been identified as having antithrombotic properties researchgate.net. Thrombosis, the formation of blood clots, is a significant factor in cardiovascular events. While direct evidence for this compound's specific antiplatelet or anticoagulant mechanisms is less detailed in the provided literature, its antithrombotic classification suggests an influence on the coagulation cascade or platelet aggregation pathways.
Antimicrobial and Antiviral Activities: Mechanistic Investigations
This compound demonstrates antimicrobial and antiviral potential, with mechanisms often related to its phenolic structure researchgate.netnih.govmdpi.com. Polyphenols, in general, can exert antimicrobial effects through several pathways:
Cell Membrane Disruption: Direct interaction with bacterial cell membranes can alter permeability, leading to leakage of cellular contents and cell death nih.govmdpi.commdpi.com.
Enzyme Inhibition: Phenolic compounds can inhibit essential enzymes within microbial cells, disrupting vital metabolic processes nih.govmdpi.commdpi.com.
Interference with Nucleic Acid and Protein Synthesis: Some polyphenols can interfere with the synthesis of DNA, RNA, and proteins, crucial for microbial replication and survival nih.govmdpi.commdpi.com.
Metal Ion Chelation: By chelating metal ions essential for bacterial enzymes and membrane depolarization, polyphenols can reduce cellular efficiency and ATP production mdpi.com.
Interference with Quorum Sensing: Certain polyphenols can reduce the expression of genes involved in quorum sensing, a communication system bacteria use to coordinate group behaviors like biofilm formation mdpi.com.
While specific detailed studies on this compound's antiviral mechanisms are not extensively detailed in the provided snippets, its classification as having antimicrobial activity researchgate.net suggests it operates through one or more of these general polyphenol mechanisms.
Interaction with Cellular Receptors and Enzymes: Binding Kinetics and Conformational Changes
This compound engages with various cellular receptors and enzymes, influencing cellular signaling pathways. It has been shown to bind to and activate the Aryl hydrocarbon Receptor (AhR), subsequently inducing CYP1A1 gene expression in human hepatocytes and cancer cell lines nih.gov. Furthermore, this compound and delphinidin (B77816) were found to inhibit CYP1A1 catalytic activity, with this compound exhibiting an IC50 of 33 µM nih.gov.
In silico studies have explored this compound's interactions with various proteins. Molecular docking revealed that this compound has binding affinity for Zika Virus (ZikV) proteins, including NS5 methyltransferase, NS3 helicase, and NS5 polymerase ajbls.com. It also shows potential binding to Hydroxyacyl-coenzyme A dehydrogenase (HAD), with a binding free energy of -35.23 kcal/mol mdpi.com. Additionally, this compound interacts with proteins associated with aging and insulin (B600854) signaling pathways, such as MAPK10, B-raf, SIRT3, PDK1, EIF4E, and TSC2, demonstrating binding affinities mdpi.comresearchgate.net. These interactions can lead to conformational changes in proteins, affecting their function daneshyari.comauctoresonline.org.
Epigenetic Modulation by this compound (e.g., DNA Methylation, Histone Modification)
This compound plays a significant role in epigenetic modulation, influencing gene expression through mechanisms like DNA methylation and histone modification. This compound has been shown to epigenetically regulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is critical for cellular defense against oxidative stress and inflammation researchgate.netnih.govnih.gov.
Key findings include:
DNA Methylation: this compound decreases DNA methylation in the Nrf2 promoter region, leading to the activation of Nrf2-driven gene expression researchgate.netnih.govnih.gov. This is achieved by reducing the expression of DNA methyltransferases (DNMTs), specifically DNMT1 and DNMT3b, and histone deacetylases (HDACs) such as HDAC1, HDAC2, HDAC3, HDAC4, and HDAC7 researchgate.netnih.govnih.gov.
Nrf2 Pathway Activation: By demethylating the Nrf2 promoter and reducing DNMT/HDAC levels, this compound enhances the expression of Nrf2 downstream target genes, including NAD(P)H/quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) researchgate.netnih.gov. This activation of the Nrf2-ARE signaling pathway contributes to cellular protection nih.gov.
The reduction in DNA methylation in the Nrf2 promoter region by this compound treatment is quantifiable. In one study, the percentage of methylated CpG sites in the Nrf2 promoter was significantly reduced following this compound exposure:
Table 1: Effect of this compound on Nrf2 Promoter Methylation in JB6 P+ Cells
| This compound Concentration | Percentage of Methylated CpG Sites (%) |
|---|---|
| Control | 88.5 ± 6.6 |
| 10 µM | 85.6 ± 2.0 |
| 30 µM | 83.6 ± 2.7 |
| 50 µM | 76.5 ± 4.1 |
Note: 5-aza and TSA are inhibitors of DNA methyltransferases and histone deacetylases, respectively. nih.gov
These epigenetic modifications highlight this compound's role in cellular defense mechanisms and its potential therapeutic applications by influencing gene expression patterns mdpi.comfrontiersin.orgnews-medical.net.
Compound List:
this compound
this compound 3-glucoside (Callistephin)
this compound 3-rutinoside
Pelargonin
this compound-3,5-diglucoside
Delphinidin
Malvidin
Peonidin
Petunidin
BDNF (Brain-Derived Neurotrophic Factor)
Nrf2 (Nuclear factor erythroid 2-related factor 2)
ARE (Antioxidant Response Element)
NQO1 (NAD(P)H/quinone oxidoreductase 1)
HO-1 (Heme oxygenase-1)
DNMT1 (DNA methyltransferase 1)
DNMT3a (DNA methyltransferase 3a)
DNMT3b (DNA methyltransferase 3b)
HDAC1 (Histone deacetylase 1)
HDAC2 (Histone deacetylase 2)
HDAC3 (Histone deacetylase 3)
HDAC4 (Histone deacetylase 4)
HDAC7 (Histone deacetylase 7)
Keap1
CYP1A1
ZikV (Zika Virus) proteins (NS5 methyltransferase, NS3 helicase, NS5 polymerase)
HIF-1α (Hypoxia-inducible factor 1-alpha)
HAD (Hydroxyacyl-coenzyme A dehydrogenase)
MAPK10
B-raf
SIRT3
PDK1
EIF4E
TSC2
5-HT (Serotonin)
AMPA receptors
Fra a proteins
(+)-Catechin
Alloxan
Monosodium glutamate (B1630785)
Aspartame
Impact on Gut Microbiota Composition and Function in Experimental Settings
This compound, a significant anthocyanidin found in various fruits and vegetables, has been investigated for its influence on the gut microbiota in experimental settings. Research indicates that this compound and its derivatives can modulate the composition and functional capacity of the gut microbial ecosystem.
A notable study involving diabetic mice treated with this compound-3-O-glucoside (Pg3G), a common form of this compound found in wild raspberries, demonstrated specific alterations in the gut microbiota researchgate.netnih.gov. The findings revealed an increased abundance of the bacterial genus Prevotella following Pg3G administration researchgate.netnih.gov. Concurrently, the study observed an elevation in the Bacteroidetes/Firmicutes ratio, a compositional shift that has been linked to various metabolic states researchgate.netnih.govparisbraininstitute.org.
| Gut Microbiota Component Affected | Observed Change with this compound-3-O-glucoside |
| Genus Prevotella | Increased abundance |
| Phyla Ratio (Bacteroidetes/Firmicutes) | Elevated |
Beyond compositional shifts, the experimental findings also pointed towards functional impacts. The Pg3G treatment was associated with a strengthening of the intestinal barrier integrity researchgate.netnih.gov. This improvement in barrier function is a crucial outcome that can be mediated by changes in the gut microbiota's composition and its metabolic activities.
More broadly, anthocyanins as a class, to which this compound belongs, are understood to promote the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus species tandfonline.commdpi.commdpi.comnih.gov. These beneficial microbes play key roles in host health, including the production of short-chain fatty acids (SCFAs) tandfonline.commdpi.commdpi.com. While these observations apply to anthocyanins generally, the specific effects of this compound are most directly illuminated by studies like the one detailing Pg3G's impact on the gut microbiota in animal models.
Advanced Analytical Methodologies for Pelargonidin and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation of individual anthocyanins from intricate mixtures, allowing for their subsequent quantification and identification. The choice of chromatographic technique is largely dependent on the physicochemical properties of the target analytes and the analytical objectives.
High-Performance Liquid Chromatography (HPLC) is the most extensively employed technique for the analysis of pelargonidin and its derivatives. mdpi.com The separation is typically achieved on reversed-phase columns, most commonly C18 columns. mdpi.com The mobile phase usually consists of a binary gradient of an acidified aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol. mdpi.com Acidification, often with formic acid or trifluoroacetic acid, is crucial to maintain the flavylium (B80283) cation form of the anthocyanins, which is essential for their stability and chromatographic retention.
A variety of detection systems can be coupled with HPLC for the analysis of this compound. Photodiode Array (PDA) or Diode Array Detection (DAD) is frequently used, providing spectral information across a range of wavelengths. mdpi.com this compound and its glycosides exhibit a characteristic maximum absorption in the visible range, typically between 495 and 505 nm. nih.gov UV-Vis detectors, set at a specific wavelength within this range, are also utilized for quantification. researchgate.net
Table 1: Examples of HPLC Conditions for this compound Analysis
| Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Detection | Reference |
|---|---|---|---|---|---|---|
| C18 core-shell (100 x 4.6 mm, 2.7 µm) | 10% Formic Acid in Water | Acetonitrile | Gradient elution | Not Specified | PDA | researchgate.net |
| Beckman Ultrasphere ODS (250 x 4.6 mm, 5 µm) | 0.4% TFA in Water | 0.4% TFA in Acetonitrile | 15-30% B over 35 min | 1.0 | DAD (525 nm) | academicjournals.org |
| C18 | 1% Acetic Acid in Water | Acetonitrile | Gradient elution | 0.4 | UV-Vis (190-800 nm) | oipub.com |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. This is achieved through the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. For the analysis of this compound and its derivatives, UHPLC methods provide improved peak separation and allow for a higher sample throughput, which is particularly beneficial for large-scale studies. researchgate.net Similar to HPLC, UHPLC is most often coupled with PDA or mass spectrometry detectors for the identification and quantification of this compound compounds. nih.gov
Gas Chromatography (GC) is less commonly used for the analysis of this compound and its glycosides due to their low volatility and thermal instability. creative-proteomics.com However, GC can be applied to the analysis of the this compound aglycone and other flavonoids after a derivatization step to increase their volatility. nih.gov A common derivatization method involves the formation of trimethylsilyl (B98337) (TMS) ethers. nih.gov This approach allows for the separation and quantification of the derivatized compounds. GC is almost always coupled with a mass spectrometer (GC-MS) for the identification of the resulting volatile derivatives based on their mass spectra and retention times. hakon-art.com This technique can be particularly useful for identifying the aglycone structure after acid hydrolysis of the glycosides. hakon-art.com
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its derivatives. When coupled with a chromatographic separation technique like HPLC or UHPLC, it provides a powerful platform for the comprehensive analysis of these compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound and its derivatives. researchgate.net In this setup, the eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique used for anthocyanins, typically operating in the positive ion mode. nih.gov
The initial mass spectrometer (MS1) isolates the protonated molecular ion of the target analyte (e.g., [M+H]+ for this compound-3-O-glucoside). This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments into characteristic product ions. The second mass spectrometer (MS2) then separates and detects these product ions. The fragmentation pattern is highly specific to the structure of the molecule, allowing for unambiguous identification. For this compound glycosides, a common fragmentation pathway involves the neutral loss of the sugar moiety, resulting in a product ion corresponding to the this compound aglycone (m/z 271). nih.gov
Table 2: LC-MS/MS Fragmentation Data for this compound Glycosides
| Compound | Precursor Ion (m/z) | Key Product Ions (m/z) | Neutral Loss (Da) | Reference |
|---|---|---|---|---|
| This compound-3-O-glucoside | 433 | 271 | 162 | nih.govnih.gov |
| This compound-3,5-O-diglucoside | 595 | 433, 271 | 162, 324 | nih.gov |
| This compound-3-O-rutinoside | 579 | 271 | 308 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly valuable for the identification of unknown this compound derivatives in complex samples. Time-of-Flight (TOF) and Orbitrap are common types of high-resolution mass analyzers. When coupled with liquid chromatography (LC-HRMS), this technique enables the differentiation of isobaric compounds (compounds with the same nominal mass but different elemental compositions). The high mass accuracy of HRMS, often in the low ppm range, significantly enhances the reliability of compound identification.
Tandem Mass Spectrometry (MSn) for Fragmentation Analysis
Tandem mass spectrometry (MSn) is a powerful tool for the structural characterization of this compound and its glycosides. In this technique, precursor ions are selected and subjected to collision-induced dissociation (CID) to generate product ions, providing detailed information about the molecule's structure, including the aglycone core, the nature and position of sugar moieties, and any acylation.
The fragmentation pattern of this compound glycosides typically begins with the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the this compound aglycone. For instance, this compound-3-O-glucoside, which has a molecular ion [M+H]+ at m/z 433, will readily lose the glucose moiety (162 Da) to produce a dominant fragment ion at m/z 271, corresponding to the this compound aglycone. researchgate.netresearchgate.net
Further fragmentation (MSn) of the this compound aglycone (m/z 271) can induce cross-ring cleavages of the C-ring, yielding diagnostic fragment ions. researchgate.net These fragmentation pathways help to confirm the identity of the aglycone. The analysis of various this compound derivatives from sources like black carrots has been achieved by interpreting these characteristic fragmentation patterns. nih.gov For more complex structures, such as acylated glycosides, the fragmentation pattern will also show losses corresponding to the acyl groups. This detailed fragmentation analysis allows for the unambiguous identification of different this compound species within a complex mixture. nih.gov
| Compound | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Fragment Identity |
|---|---|---|---|
| This compound | 271 | - | Aglycone |
| This compound-3-O-glucoside | 433 | 271 | This compound aglycone |
| This compound-3,5-diglucoside | 595 | 433, 271 | This compound-3-glucoside, this compound aglycone |
Spectrophotometric and Spectrofluorometric Assays for this compound Quantification
Spectrophotometric and spectrofluorometric methods are widely used for the quantification of this compound and other anthocyanins in various samples.
Spectrophotometry (UV-Visible Spectroscopy) is based on the principle that anthocyanins absorb light in the visible region of the electromagnetic spectrum. The flavylium cation form of this compound, which is stable in acidic conditions (pH < 2), exhibits a characteristic maximum absorption (λmax) in the range of 500-520 nm. researchgate.netresearchgate.net Quantification is typically performed by measuring the absorbance at this λmax and applying the Beer-Lambert law. The pH differential method is a common spectrophotometric approach that utilizes the reversible structural transformation of anthocyanins with a change in pH to correct for interfering compounds.
Spectrofluorometry measures the fluorescence emission of a compound after excitation with light of a specific wavelength. While anthocyanins are generally considered weakly fluorescent, their fluorescence can be measured and used for quantification. acs.orgnih.gov The flavylium cation of some anthocyanins shows weak fluorescence emission in the spectral range of 570–620 nm. scispace.com Studies on anthocyanin extracts have reported fluorescence emission peaks around 616-620 nm with an excitation peak near 493 nm. avantesusa.com Spectrofluorometric assays can offer higher sensitivity compared to spectrophotometry, especially in dilute solutions or when complexed with other molecules that enhance fluorescence. researchgate.net
| Method | Parameter | Wavelength (nm) | Notes |
|---|---|---|---|
| UV-Vis Spectrophotometry | λmax (Visible) | ~502 | For this compound 3,5-O-diglucoside in its flavylium cation form. researchgate.net |
| Spectrofluorometry | Excitation λ | ~493 | Based on studies of similar anthocyanins. avantesusa.com |
| Spectrofluorometry | Emission λ | ~520-620 | Emission can vary based on the specific derivative and environment. researchgate.netscispace.comavantesusa.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound and its derivatives. It provides detailed information on the connectivity of atoms, the stereochemistry, and the conformation of the molecule.
¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. For this compound glycosides, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the aglycone and the anomeric proton of the sugar moiety. The coupling constants (J values) between protons are crucial for determining the substitution pattern on the aromatic rings and the stereochemistry of the glycosidic linkage. rsc.org
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-4 | 8.81 | 135.7 |
| H-2', 6' | ~7.61 | ~112.4 |
| H-3', 5' | - | - |
| H-6 | 6.73 | 95.0 |
| H-8 | 6.53 | 103.2 |
| H-1'' (Anomeric) | 5.25 | 103.4 |
| Data adapted from reference rsc.org for a this compound glycoside. Actual values may vary slightly based on the specific glycoside and solvent. |
Electrochemical Detection Methods for this compound Oxidation Studies
Electrochemical methods, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of this compound. nih.gov These techniques provide insights into the oxidation mechanisms and antioxidant capacity of the molecule. The oxidation potential is directly related to the electron-donating ability of the flavonoid, which is a key aspect of its antioxidant activity. mdpi.com
The electrochemical behavior of this compound is primarily attributed to the hydroxyl (-OH) groups on its aromatic rings. The B-ring hydroxyl groups are typically the first to be oxidized. mdpi.com In cyclic voltammetry studies of this compound-3-O-glucoside, distinct oxidation waves are observed. A quasi-reversible oxidation wave has been reported at approximately 312 mV, followed by an irreversible oxidation wave at a higher potential of 588 mV. tandfonline.com These potentials provide a quantitative measure of the ease with which this compound can be oxidized. The data obtained from these studies are crucial for understanding its role in redox reactions and for developing electrochemical sensors for its detection. tandfonline.comresearchgate.net
| Oxidation Wave | Potential (mV) | Characteristics |
|---|---|---|
| First Wave | ~312 | Quasi-reversible |
| Second Wave | ~588 | Irreversible |
| Data from reference tandfonline.com. Potentials are measured against a reference electrode and can vary with experimental conditions. |
Comprehensive Sample Preparation Strategies from Complex Biological and Plant Matrices
The accurate analysis of this compound from complex sources such as plants, fruits, and biological samples requires effective sample preparation to extract, purify, and concentrate the target compounds while removing interfering substances like sugars, organic acids, and proteins. nih.govusamvcluj.ro
The initial step is typically a solid-liquid extraction. Due to the polar nature of this compound glycosides, polar solvents such as methanol, ethanol, or water are commonly used. nih.gov The extraction solvent is often acidified with a weak acid like formic, acetic, or citric acid to a pH below 3. This acidification is critical as it maintains the this compound in its more stable red flavylium cation form, improving extraction efficiency and preventing degradation. nih.gov Techniques such as maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can be employed to enhance the extraction process. researchgate.netmdpi.com
Following extraction, the crude extract requires purification. Solid-Phase Extraction (SPE) is the most widely used technique for cleaning up and concentrating anthocyanins. usamvcluj.roresearchgate.net
Reversed-Phase SPE (RP-SPE): Cartridges with a C18 stationary phase are commonly used. The polar extract is loaded onto the cartridge, and the non-polar anthocyanins are retained on the C18 sorbent. Polar impurities like sugars and acids are washed away with water or an aqueous solvent. The purified anthocyanins are then eluted with a solvent such as acidified methanol. usamvcluj.ro
Mixed-Mode Cation-Exchange SPE (MCX): This technique offers higher selectivity by combining reversed-phase and cation-exchange mechanisms. researchgate.netpreprints.org At a low pH, the flavylium cation of this compound is positively charged and binds to the cation-exchange sorbent, allowing for the efficient removal of other non-anthocyanin phenolic compounds. researchgate.net This results in a higher purity extract suitable for sensitive analytical techniques. preprints.org
| Step | Technique | Key Parameters/Reagents | Purpose |
|---|---|---|---|
| Extraction | Solid-Liquid Extraction | Acidified Methanol or Ethanol (e.g., with HCl, Formic Acid) | Solubilize and extract this compound glycosides from the matrix. nih.govresearchgate.net |
| Purification & Concentration | Solid-Phase Extraction (SPE) | C18 or Mixed-Mode Cation Exchange (MCX) cartridges | Remove interferences (sugars, acids) and concentrate the analyte. usamvcluj.roresearchgate.net |
| Washing Step (SPE) | - | Water, Ethyl Acetate | Remove polar and less polar non-anthocyanin compounds. usamvcluj.ro |
| Elution (SPE) | - | Acidified Methanol | Recover the purified this compound from the SPE cartridge. researchgate.net |
Modulation and Derivatization Strategies for Pelargonidin in Research
Chemical Modification of Pelargonidin Structure for Enhanced Properties
Chemical modifications are a cornerstone in improving the functional attributes of this compound. Acylation, a prevalent method, involves attaching acyl groups, such as fatty acids or dicarboxylic acids, to the sugar moieties of this compound glycosides. Research has demonstrated that enzymatic acylation of this compound-3-glucoside with dicarboxylic acids like malonic, succinic, and glutaric acids significantly enhances its thermostability and lipophilicity compared to the parent compound researchgate.net. Similarly, acetylation of this compound-3-O-glucoside using Candida antarctica lipase (B570770) B resulted in acetylated this compound-3-O-glucoside, which exhibited improved thermostability and lipophilicity, facilitating better penetration into lipophilic media and cell membranes researchgate.net. Acylation with fatty acids and aromatic acids has also been shown to activate the surface activity of anthocyanins, improving their antioxidant capacity and stability mdpi.comnih.govmdpi.com.
Other chemical modifications, including methylation and the formation of pyranoanthocyanidins, are also explored to tailor the molecular properties of this compound and other anthocyanins, broadening their potential applications mdpi.commdpi.com. Theoretical studies investigating structure-activity relationships suggest that modifications to the this compound structure can influence its properties, such as antioxidant activity, by affecting factors like planarity and electron delocalization mdpi.comresearchgate.netdntb.gov.uamdpi.com.
Table 6.1.1: Impact of Chemical Modifications on this compound Properties
| Modification Type | Example Acyl Group/Method | Parent Compound | Enhanced Property(ies) | Reference(s) |
| Enzymatic Acylation | Malonic acid | This compound-3-glucoside | Thermostability, Lipophilicity | researchgate.net |
| Enzymatic Acylation | Succinic acid | This compound-3-glucoside | Thermostability, Lipophilicity | researchgate.net |
| Enzymatic Acylation | Glutaric acid | This compound-3-glucoside | Thermostability, Lipophilicity | researchgate.net |
| Enzymatic Acylation | Acetic acid | This compound-3-O-glucoside | Thermostability, Lipophilicity, Oxidative Protection | researchgate.net |
| Chemical Acylation | Octanoyl chloride | Anthocyanins | Lipophilicity | mdpi.com |
| Glycosylation & Acylation | Various | This compound | Stability, Light Absorption Properties | plos.orgudl.cat |
Enzymatic Biotransformation of this compound and Its Glycosides
Enzymatic biotransformation offers a targeted approach to modify this compound and its glycosides, aiming to improve their functional characteristics. Enzymes can catalyze specific reactions, such as glycosylation and acylation, which are naturally occurring processes in plants but can also be replicated in vitro or through microbial fermentation mdpi.com. For instance, enzymatic acylation using lipases has been successfully employed to attach acyl groups to this compound glycosides, leading to enhanced stability and lipophilicity researchgate.netresearchgate.net. Research into microbial biotransformation systems, such as using Corynebacterium glutamicum, has also shown potential for modifying compounds like isoeugenol (B1672232) through glucosylation, indicating the broader applicability of enzymatic strategies for modifying plant-derived molecules researchgate.net. While specific studies detailing the enzymatic biotransformation of this compound per se (beyond acylation) are less prevalent in the initial search results, the general principles of enzymatic modification of anthocyanins are well-established and applicable mdpi.commdpi.com.
Encapsulation Technologies for Controlled Release in Experimental Models
To overcome the inherent instability and improve the delivery of this compound in experimental models, various encapsulation technologies are employed. These methods aim to protect this compound from degradation and control its release. Nanoparticle formulations, including nanoliposomes and nanoemulsions, have been investigated for the delivery of hydrophilic compounds like anthocyanins, potentially improving their bioavailability nih.govnih.gov. Double emulsions, specifically water-in-oil-in-water (W/O/W) systems, are considered suitable for encapsulating hydrophilic substances like anthocyanins, offering protection from environmental factors and enabling controlled release nih.gov. Microencapsulation using biopolymers such as maltodextrins and beta-glucans is another strategy that provides protection and can improve anthocyanin bioavailability nih.govnih.gov. These advanced delivery systems are crucial for studying the efficacy of this compound in various experimental contexts, ensuring its integrity and targeted action.
Synthesis of Novel this compound Analogs and Conjugates for Mechanistic Probing
The synthesis of novel this compound analogs and conjugates is a key strategy for mechanistic probing, allowing researchers to elucidate structure-activity relationships and understand the specific roles of different molecular features. By creating derivatives with targeted structural alterations, scientists can investigate how these changes impact this compound's biological activities, stability, and interaction with cellular targets. Theoretical studies, for example, utilize computational methods to analyze the electronic structure and molecular properties of this compound and its derivatives, providing insights into their potential antioxidant and biological activities researchgate.netdntb.gov.uamdpi.com. While the direct synthesis of entirely new this compound analogs for mechanistic probing is an area of ongoing research, the modification strategies discussed in section 6.1, such as acylation and glycosylation, can be considered forms of derivatization that serve to probe specific properties and enhance functionality researchgate.netresearchgate.netmdpi.com. Conjugation with other molecules or biomaterials can also be explored to create hybrid structures with tailored properties for specific research applications.
Stability of this compound in Different Environmental and Processing Conditions (Academic/Research Focus)
The stability of this compound is a critical consideration in academic and research settings, as its degradation can significantly impact experimental outcomes. This compound, like other anthocyanins, is susceptible to degradation influenced by various environmental and processing factors, including pH, temperature, light, oxygen, and the presence of enzymes or metal ions mdpi.comnih.gov. At acidic pH (around 4-5), this compound is most stable, exhibiting its characteristic red color, but it degrades rapidly in alkaline conditions mdpi.combiointerfaceresearch.com. Elevated temperatures accelerate degradation, leading to loss of color intensity and amount, and the formation of brown pigments nih.gov. Oxygen also plays a role in thermal degradation nih.gov. Mild heat treatments, such as blanching, can sometimes improve stability by inhibiting native enzymes like polyphenol oxidase nih.gov. Research efforts are directed at understanding these degradation pathways and identifying conditions that preserve this compound's integrity for accurate scientific investigation mdpi.comnih.govbiointerfaceresearch.com. Strategies like co-pigmentation and physical modifications (e.g., microencapsulation) are also employed to enhance stability during processing and storage in research contexts mdpi.com.
Research Applications and Functional Research Perspectives of Pelargonidin
Pelargonidin as a Natural Colorant in Food Science Research (Stability and Interaction within Food Matrices)
This compound, an anthocyanidin, is responsible for a range of orange to red hues in many fruits and flowers, such as strawberries and red geraniums. mdpi.comwikipedia.org Its potential as a natural food colorant is of significant interest to the food industry, which is seeking alternatives to synthetic dyes. mdpi.comnih.gov However, the stability of this compound within a food matrix is a critical factor for its successful application and is influenced by numerous factors including pH, temperature, water activity, and interactions with other food components. researchgate.netscialert.netnih.gov
The color and stability of anthocyanins like this compound are highly dependent on pH. nih.gov At a low pH, this compound exists predominantly as the colored flavylium (B80283) cation. As the pH increases, it can undergo structural transformations, leading to colorless or less stable forms. scialert.net The presence of co-pigments, such as other flavonoids and phenolic compounds, can enhance color stability through a process known as co-pigmentation. scialert.net
Temperature is another crucial factor affecting this compound stability. Thermal degradation of this compound-based anthocyanins often follows first-order reaction kinetics. researchgate.netnih.gov Studies on strawberry juice and concentrate have shown that the degradation of this compound 3-glucoside is time and temperature-dependent. researchgate.net The half-life of anthocyanins in these products was found to be significantly influenced by storage temperature. researchgate.net
Water activity (aw) also plays a vital role in the stability of this compound. Research on model systems containing this compound derivatives demonstrated that anthocyanin degradation generally increases with higher water activity. researchgate.netfao.org The half-lives of various this compound glycosides were found to range from 56 to 934 days, depending on the specific compound and the water activity of the system. researchgate.netfao.org
Furthermore, interactions with other components within the food matrix, such as sugars, ascorbic acid, and metal ions, can impact the stability of this compound. researchgate.net For instance, the presence of ascorbic acid can sometimes accelerate the degradation of anthocyanins. The table below summarizes the stability of this compound under different conditions.
| Factor | Effect on this compound Stability | Research Findings |
| pH | Highly pH-dependent; more stable at lower pH values. | At pH below 2, anthocyanins are primarily in the stable red flavylium cation form. As pH increases, they can convert to colorless forms. scialert.net |
| Temperature | Degradation increases with higher temperatures. | Thermal degradation often follows first-order kinetics. researchgate.netnih.gov Increased temperature decreases the intensity of co-pigmentation. scialert.net |
| Water Activity (aw) | Stability generally decreases as water activity increases. | The degradation of this compound 3-glucoside, 3-sophoroside, and acylated derivatives increased with higher water activity in model systems. researchgate.netfao.org |
| Co-pigmentation | Can enhance color intensity and stability. | Interactions with other phenolic compounds can stabilize the colored form of this compound. scialert.net |
| Other Food Components | Can have both stabilizing and destabilizing effects. | Sugars, metal ions, and other compounds in the food matrix can influence the stability of this compound. researchgate.net |
Role of this compound in Plant Physiology and Stress Response Mechanisms
This compound, as a member of the flavonoid family, plays a significant role in the physiological responses of plants to various environmental stresses. mdpi.com Anthocyanins, including those derived from this compound, are known to accumulate in plant tissues in response to both abiotic and biotic stressors. mdpi.comnih.gov
Abiotic Stress:
Plants synthesize and accumulate this compound and other anthocyanins in response to a variety of abiotic stresses such as drought, high salinity, and extreme temperatures. mdpi.comnih.gov This accumulation is often associated with enhanced stress tolerance. For example, in strawberries, salinity stress has been shown to increase the content of pelargonidins. mdpi.com The protective role of these pigments is largely attributed to their antioxidant properties. nih.gov They can scavenge reactive oxygen species (ROS), which are produced in excess during stress conditions and can cause cellular damage. nih.gov By neutralizing these harmful molecules, this compound helps to protect cellular components and maintain physiological functions.
Biotic Stress:
The role of this compound in plant defense against pathogens and herbivores is an area of active research. Secondary metabolites, including flavonoids, are known to be involved in plant defense mechanisms. nih.gov The accumulation of pigments like this compound in plant tissues may act as a visual deterrent to some herbivores. researchgate.net Additionally, these compounds can have direct toxic or antifeedant effects on insects. nih.gov In response to pathogen attack, plants can increase the production of various phenolic compounds, including anthocyanins, as part of their defense response. mdpi.com
The table below outlines the role of this compound in response to different stressors.
| Stress Type | Plant Response Involving this compound | Mechanism of Action |
| Drought | Increased synthesis and accumulation of anthocyanins. mdpi.com | Antioxidant activity, scavenging of reactive oxygen species. nih.gov |
| High Salinity | Elevated levels of this compound derivatives in tissues. mdpi.com | Osmotic adjustment and protection against oxidative damage. |
| Extreme Temperatures | Accumulation of anthocyanins in vegetative tissues. nih.gov | Stabilization of membranes and protection from photo-oxidative damage. |
| Herbivory | Potential increase in this compound content in damaged tissues. nih.gov | May act as a feeding deterrent or be toxic to insects. nih.govresearchgate.net |
| Pathogen Infection | Localized accumulation of anthocyanins at the site of infection. | Part of the plant's induced defense response, potentially inhibiting pathogen growth. mdpi.com |
Use of this compound as a Biomarker in Nutritional Epidemiology Research (Preclinical/Analytical Focus)
In nutritional epidemiology, biomarkers are used to provide more objective measures of dietary intake compared to self-reported data, which can be prone to error. researchgate.net this compound and its metabolites are being investigated as potential biomarkers of intake for foods rich in this compound, such as strawberries and other berries. researchgate.netnih.gov
The use of this compound as a dietary biomarker relies on the ability to accurately and sensitively detect its presence and the presence of its metabolites in biological samples like plasma and urine. nih.gov Following consumption, this compound glycosides are metabolized in the body, leading to the appearance of various compounds in the bloodstream and urine, including glucuronidated forms of this compound and degradation products like 4-hydroxybenzoic acid and protocatechuic acid. nih.gov
Advanced analytical techniques are essential for the detection and quantification of these compounds. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for this purpose, allowing for the separation and identification of this compound and its metabolites in complex biological matrices. nih.govnih.govresearchgate.net The development of rapid and validated analytical methods is crucial for application in large-scale epidemiological studies. nih.govresearchgate.net
Preclinical studies in animal models are important for understanding the dose-response relationship between this compound intake and the levels of its biomarkers in biological fluids. nih.govnih.gov These studies help to establish the validity and reliability of this compound as a biomarker of intake. The table below summarizes the analytical focus for using this compound as a biomarker.
| Analytical Aspect | Description | Relevance to Biomarker Research |
| Analyte(s) | This compound, its glycosides, and metabolites (e.g., glucuronides, phenolic acid breakdown products). nih.gov | Reflects the intake and subsequent metabolism of this compound from the diet. |
| Biological Matrix | Plasma, serum, urine. nih.gov | Accessible fluids for sampling in human studies. |
| Detection Methods | High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) or Mass Spectrometry (MS) detection. nih.govresearchgate.net | Provides the necessary sensitivity and specificity for quantification. |
| Validation Parameters | Linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. nih.govnih.gov | Ensures the reliability and reproducibility of the analytical method. |
| Preclinical Models | Rodent models to study absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov | Helps to understand the pharmacokinetics and validate the biomarker. |
Development of this compound-Rich Plant Varieties Through Breeding and Genetic Engineering
Enhancing the this compound content in fruits and vegetables is a key target for plant breeders and genetic engineers aiming to improve the nutritional and aesthetic qualities of crops. nih.govtamu.edu Both conventional breeding and modern biotechnological approaches are being utilized to develop varieties with higher levels of this beneficial compound. mdpi.comnih.gov
Conventional Breeding:
Traditional breeding programs involve screening existing germplasm to identify varieties with naturally high levels of this compound. tamu.eduresearchgate.net These high-pelargonidin lines can then be used as parents in crosses to develop new cultivars with improved anthocyanin profiles. researchgate.net For example, in strawberry breeding, researchers have identified wild accessions with significantly higher cyanidin (B77932) to this compound ratios, which can be introgressed into cultivated varieties to alter their anthocyanin composition. researchgate.net
Genetic Engineering:
Genetic engineering offers a more targeted approach to increasing this compound content. This involves the manipulation of genes in the anthocyanin biosynthetic pathway. nih.govnih.govfrontiersin.org By overexpressing key regulatory genes or modifying the expression of structural genes, it is possible to enhance the production of specific anthocyanins like this compound. nih.govnih.gov For instance, the expression of transcription factors that regulate the flavonoid pathway can lead to a significant increase in anthocyanin accumulation. frontiersin.org Silencing genes that divert precursors to other pathways can also be an effective strategy to channel metabolic flux towards this compound synthesis. mdpi.com
The table below provides an overview of approaches to develop this compound-rich plant varieties.
| Approach | Method | Example Application |
| Conventional Breeding | Screening of germplasm and selective crossing. tamu.eduresearchgate.net | Identifying and breeding strawberry varieties with naturally high this compound content. researchgate.net |
| Genetic Engineering | Overexpression of regulatory genes (e.g., MYB transcription factors). frontiersin.org | Enhancing anthocyanin production in tomato by introducing transcription factors from other species. researchgate.net |
| Genetic Engineering | Silencing of competing pathway genes. mdpi.com | Modifying flavonoid biosynthesis to favor the production of this compound over other flavonoids. |
| Marker-Assisted Selection (MAS) | Using molecular markers to select for desirable genes. | Accelerating the breeding process for high this compound content by selecting for linked genetic markers. |
Investigation of this compound's Role in Plant-Pest/Pathogen Interactions
The involvement of this compound and other flavonoids in the complex interactions between plants and their pests and pathogens is a growing area of research. nih.govresearchgate.net These secondary metabolites can play a crucial role in a plant's defense arsenal. nih.gov
Plant-Pest Interactions:
The accumulation of this compound in plant tissues can influence the behavior and physiology of insect herbivores. nih.gov The bright coloration produced by this compound may serve as a warning signal to some insects, indicating the presence of defensive compounds. researchgate.net Furthermore, this compound and related flavonoids can have direct antifeedant or toxic effects on certain pests. nih.gov For example, studies have shown that flavonoids can interfere with the digestion and growth of insects. nih.gov Plants can also release volatile compounds in response to herbivory, which can attract natural enemies of the pests, and the profile of these volatiles may be influenced by the plant's flavonoid content. ucsd.edu
Plant-Pathogen Interactions:
This compound and other anthocyanins can also contribute to a plant's defense against microbial pathogens. nih.gov The accumulation of these compounds at the site of infection is a common plant defense response. mdpi.com These flavonoids may inhibit the growth of fungi and bacteria through various mechanisms, including the disruption of microbial cell membranes and the inhibition of essential enzymes. nih.gov The antioxidant properties of this compound may also help to mitigate the oxidative stress that occurs during a pathogen attack. nih.gov
The table below details the investigated roles of this compound in plant-pest/pathogen interactions.
| Interaction | Role of this compound | Potential Mechanism |
| Plant-Insect Herbivore | Defense against feeding. | Acts as a visual deterrent, antifeedant, or toxin. nih.govresearchgate.net |
| Plant-Fungal Pathogen | Inhibition of fungal growth. nih.gov | May disrupt fungal cell structures or metabolic processes. nih.gov |
| Plant-Bacterial Pathogen | Contribution to disease resistance. nih.gov | May exhibit antimicrobial properties and modulate the plant's defense signaling pathways. |
| Indirect Defense | Attraction of pest predators. ucsd.edu | Changes in plant chemistry, including flavonoid content, may alter the blend of released volatiles that attract beneficial insects. ucsd.edu |
Future Directions and Emerging Research Avenues for Pelargonidin
Systems Biology Approaches to Unravel Multi-Target Effects
The traditional "one-target, one-drug" paradigm is often insufficient for understanding the complex bioactivity of natural compounds like pelargonidin, which likely interact with multiple cellular targets to produce their effects. Systems biology offers a holistic framework to deconstruct this complexity. By integrating diverse datasets, systems biology aims to model the entirety of a biological system, providing a powerful lens through which to view the pleiotropic effects of this compound. nih.govnih.gov
Future research will likely employ systems biology to:
Map Interactomes: Identify the complete network of proteins and pathways that physically or functionally interact with this compound and its metabolites. This approach can reveal novel targets and explain observed physiological effects that single-target assays might miss. researchgate.net
Model Cellular Networks: Develop computational models of cellular pathways (e.g., inflammatory, metabolic, or apoptotic pathways) to simulate the perturbations caused by this compound. These in silico models can predict the compound's influence on cellular homeostasis and disease states. mdpi.com
Identify Synergistic Interactions: Analyze how this compound's modulation of multiple, interconnected targets leads to synergistic therapeutic outcomes, a hallmark of many natural product-based interventions. nih.gov
This shift towards a network-level understanding is crucial for elucidating how this compound exerts its broad-spectrum bioactivities, from antioxidant to anti-inflammatory and neuroprotective roles. nih.gov
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics)
Advanced "omics" technologies are central to the systems biology approach, providing the high-throughput data necessary to build comprehensive biological models. nih.gov The application of genomics, transcriptomics, proteomics, and metabolomics will systematically catalogue the molecular changes induced by this compound in various biological systems. frontiersin.orgkoreascience.kr
Transcriptomics: RNA sequencing (RNA-seq) can reveal the complete set of genes whose expression is altered by this compound treatment in cells or tissues. This can pinpoint the signaling pathways and regulatory networks that are most sensitive to the compound.
Proteomics: Using techniques like mass spectrometry, proteomics identifies and quantifies the full complement of proteins in a biological sample. This allows researchers to see the downstream effects of altered gene expression and identify direct protein targets or changes in post-translational modifications. frontiersin.org
Metabolomics: This technology profiles the complete set of small-molecule metabolites. It is invaluable for tracking the metabolic fate of this compound itself and for understanding how it alters cellular metabolism, providing a direct snapshot of the physiological state. nih.gov
By integrating these multi-omics datasets, researchers can construct a detailed, multi-layered picture of this compound's mechanism of action, moving from gene-level changes to functional outcomes. researchgate.net
| Omics Technology | Research Focus | Potential Insights for this compound Research |
| Transcriptomics | Analysis of the complete set of RNA transcripts (the transcriptome). | Identification of genes and signaling pathways (e.g., Nrf2, NF-κB) regulated by this compound. nih.gov |
| Proteomics | Large-scale study of proteins, their structures, and functions (the proteome). | Discovery of direct protein binding partners and quantification of changes in protein expression (e.g., inflammatory cytokines, metabolic enzymes). |
| Metabolomics | Systematic study of the unique chemical fingerprints that specific cellular processes leave behind (the metabolome). | Tracking the absorption, distribution, metabolism, and excretion (ADME) of this compound and its impact on endogenous metabolic pathways. |
In-depth Structure-Activity Relationship (SAR) Studies for this compound Derivatives
While the bioactivity of this compound is established, there is significant potential to enhance its therapeutic properties through chemical modification. In-depth structure-activity relationship (SAR) studies are critical for this endeavor. SAR studies systematically alter the chemical structure of a lead compound, like this compound, and assess how these changes affect its biological activity. researchgate.net
Future SAR research on this compound will focus on:
Synthesis of Novel Derivatives: Creating a library of this compound analogues by modifying key functional groups, such as the hydroxyl groups on the A and B rings. nih.gov This can lead to derivatives with improved stability, bioavailability, or target specificity.
Computational Modeling: Using in silico tools like molecular docking to predict how newly designed derivatives will interact with specific protein targets. nih.gov This computational pre-screening can prioritize the most promising compounds for laboratory synthesis and testing, saving time and resources. mdpi.com
Elucidating Pharmacophores: Identifying the essential structural features of the this compound molecule required for its bioactivity. This knowledge guides the rational design of more potent and selective compounds.
These studies aim to optimize the therapeutic index of this compound, potentially leading to the development of new, highly effective agents for various applications.
Development of Novel and Sophisticated Experimental Models for Bioactivity Assessment
To accurately predict the effects of this compound in humans, researchers must move beyond traditional two-dimensional (2D) cell cultures and simple animal models. The development of more sophisticated experimental models that better recapitulate human physiology is a key future direction.
Emerging models for this compound research include:
3D Cell Cultures and Organoids: These models mimic the complex three-dimensional structure and cell-cell interactions of human tissues and organs. Testing this compound on organoids (e.g., gut, brain, or tumor organoids) can provide more physiologically relevant data on its efficacy and mechanisms.
Microfluidic "Organs-on-a-Chip": These devices contain living cells in micro-engineered environments that simulate the functions of human organs. They can be used to study the pharmacokinetics and pharmacodynamics of this compound in a dynamic, multi-organ system.
Disease-Specific Animal Models: Utilizing advanced genetic and surgical animal models that more accurately reflect human diseases, such as specific neurodegenerative disorders or cancers, will be crucial for preclinical validation of this compound's therapeutic potential. researchgate.net The use of a rat middle cerebral artery occlusion (MCAO) model, for instance, has already provided insights into this compound's neuroprotective effects in the context of cerebral ischemia. researchgate.net
These advanced models will provide a more rigorous and predictive platform for assessing the bioactivity of this compound and its derivatives. mdpi.com
Bridging In Vitro Mechanistic Findings with In Vivo Preclinical Relevance
A persistent challenge in pharmacology is translating findings from in vitro experiments to in vivo outcomes. nih.govsemanticscholar.org Mechanistic insights gained from cell culture studies must be validated in whole-organism models to confirm their preclinical relevance. For this compound, this involves a concerted effort to correlate molecular-level observations with physiological effects. researchgate.net
Key strategies for bridging this gap include:
Integrated Study Designs: Designing experiments where both in vitro and in vivo models are used concurrently to investigate the same biological questions. For example, demonstrating that this compound inhibits a specific enzyme in vitro and then showing that this inhibition leads to a measurable therapeutic effect in an animal model of a disease where that enzyme is overactive. researchgate.net
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing models that link the concentration of this compound and its metabolites in the body (PK) to the observed biological effect (PD). This helps ensure that the concentrations used in vitro are achievable and relevant in vivo.
Biomarker Identification: Identifying and validating molecular biomarkers (e.g., specific proteins or metabolites) in in vitro studies that can then be measured in vivo to track the biological response to this compound treatment.
Successfully connecting mechanistic data with preclinical outcomes is essential for building a strong case for the potential clinical translation of this compound-based therapies. researchgate.netresearchgate.net
Sustainable Production and Extraction Methodologies within an Academic Research Context
As research interest in this compound grows, so does the need for pure compound for experimental use. Sustainable and efficient methods for its production and extraction are paramount, particularly within an academic research context where resources may be limited. The focus is on "green" chemistry principles that minimize environmental impact and maximize yield. researchgate.netnih.gov
Modern, sustainable extraction techniques that can be applied to this compound-rich sources (like strawberry or pomegranate by-products) include: researchgate.net
Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature. mdpi.com
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, leading to rapid and efficient extraction with reduced solvent consumption. nih.gov
Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to increase extraction efficiency and speed. mdpi.com
Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, as the solvent. This method is highly tunable and leaves behind no organic solvent residues, making it exceptionally clean. nih.gov
These green technologies offer significant advantages over traditional solvent extraction methods, providing researchers with environmentally friendly and efficient ways to obtain high-quality this compound for their studies. semanticscholar.org
| Extraction Method | Principle | Advantages in Academic Research |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. | Fast, low energy consumption, suitable for smaller scale extractions. mdpi.com |
| Microwave-Assisted Extraction (MAE) | Microwave energy directly heats the solvent and sample matrix. | High speed, reduced solvent volume, improved extraction yield. nih.gov |
| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure as the solvent (e.g., CO₂). | High selectivity, solvent-free final product, environmentally benign. nih.gov |
| Pressurized Liquid Extraction (PLE) | Solvent is used below its boiling point but under high pressure. | Rapid, requires less solvent than traditional methods, can be automated. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize natural product research. rsc.org These computational tools can analyze vast and complex datasets far more efficiently than traditional methods, uncovering hidden patterns and making predictions that can guide experimental research. researchgate.net
In the context of this compound, AI and ML can be applied to:
Analyze Omics Data: Develop algorithms to integrate and interpret multi-omics datasets, helping to identify the key pathways and master regulators affected by this compound.
Predict Bioactivity and Targets: Train ML models on existing chemical and biological data to predict the therapeutic targets and potential activities of novel this compound derivatives, streamlining the SAR process. researchgate.net
Optimize Extraction Processes: Use machine learning algorithms to analyze data from hyperspectral imaging or other sensors to predict the optimal harvest time or extraction conditions for maximizing this compound yield from natural sources. researchgate.net
Facilitate Drug Repurposing: Identify new therapeutic uses for this compound by computationally screening its known properties against databases of disease signatures.
The integration of AI and ML will accelerate the pace of discovery in this compound research, enabling scientists to formulate new hypotheses and design more targeted and efficient experiments. mdpi.com
Q & A
Q. What validated methods are recommended for identifying and quantifying pelargonidin in plant extracts?
this compound can be identified using HPLC-ESI-MS/MS coupled with UV-Vis spectroscopy. For quantification, calibration curves based on absorbance at 495–505 nm (characteristic of this compound derivatives) and fragmentation patterns (e.g., m/z 271.06 for the aglycone) are essential. Include internal standards like cyanidin or delphinidin to account for matrix effects. Reproducibility requires triplicate runs and validation via spike-recovery experiments .
Q. What factors influence this compound stability in experimental settings?
Stability is pH-dependent: acidic conditions stabilize the flavylium cation (red hues), while neutral/alkaline pH promotes degradation into colorless forms. Light, temperature (>40°C), and oxygen accelerate degradation. For storage, use amber vials at −80°C in 0.1% HCl-methanol. Document degradation kinetics via accelerated stability testing under varying conditions .
Q. How does pH affect this compound’s colorimetric properties, and how can this be leveraged in experimental design?
this compound’s anthocyanin structure undergoes reversible structural changes with pH, making it a natural pH indicator. Titration experiments (e.g., 0.1 M NaOH vs. HCl) reveal color transitions (red → colorless → blue). Use spectrophotometric scans (400–600 nm) to identify isosbestic points and calculate pKa values. This property is applicable in bioimaging or sensor development .
Advanced Research Questions
Q. How do glycosylation patterns impact this compound’s bioavailability and bioactivity?
Glycosylation at the 3-OH position (e.g., this compound-3-O-glucoside) enhances solubility and absorption, while 3,5-di-glycosylation reduces membrane permeability. Compare pharmacokinetic profiles of derivatives using Caco-2 cell models and LC-MS/MS. Structural elucidation via tandem MS (e.g., neutral loss of hexose: m/z 162) and NMR confirms substitution sites .
Q. What mechanistic insights explain this compound’s antioxidant activity, and how do they compare to delphinidin?
Density functional theory (DFT) calculations reveal this compound’s lower radical scavenging capacity compared to delphinidin due to fewer hydroxyl groups. In vitro, measure IC50 values against DPPH/ABTS radicals and O2<sup>−</sup>∙ via ESR spectroscopy. Correlate results with HAT (hydrogen atom transfer) and SET (single electron transfer) mechanisms .
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies often arise from variations in extraction methods (e.g., solvent polarity affecting anthocyanin yield) or cell line specificity. Perform meta-analyses with PRISMA guidelines, highlighting confounders like matrix effects or assay interference (e.g., ascorbic acid in FRAP assays). Standardize protocols using CONSORT-like checklists for in vivo studies .
Q. What experimental designs are optimal for studying this compound’s in vivo effects?
Use randomized controlled trials (RCTs) with dose-response frameworks (e.g., 10–100 mg/kg in murine models). Control for dietary anthocyanin intake and gut microbiota variability (e.g., antibiotics pretreatment). Employ stable isotope-labeled this compound for tracking metabolite distribution via PET/MRI .
Q. What challenges arise in synthesizing this compound derivatives, and how can they be addressed?
Challenges include regioselective glycosylation and purification of mono-/di-substituted isomers. Use enzymatic catalysis (e.g., UDP-glucosyltransferases) for specificity. Confirm purity via HPLC-DAD-ELSD and characterize intermediates by <sup>13</sup>C-NMR. For acylated derivatives, optimize esterification conditions (e.g., lipase-catalyzed reactions) .
Methodological Considerations
- Data Validation : Adhere to CC-BY-SA 3.0 guidelines for open-access data sharing. Include raw chromatograms, mass spectra, and statistical code in supplementary materials to ensure reproducibility .
- Ethical Compliance : For human studies, obtain IRB approval and document participant selection criteria (e.g., exclusion of individuals with anthocyanin allergies) .
- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
